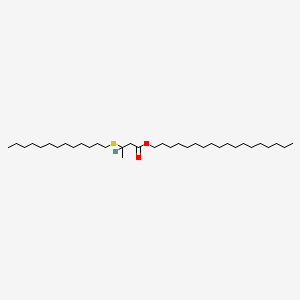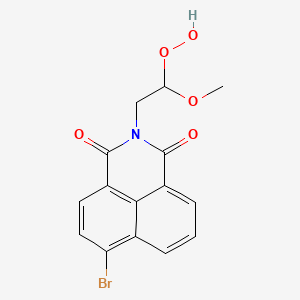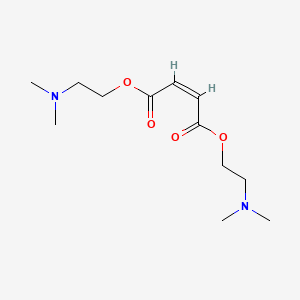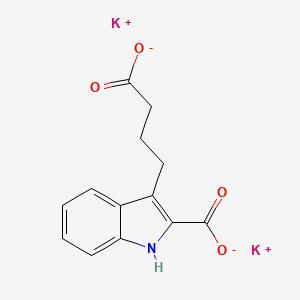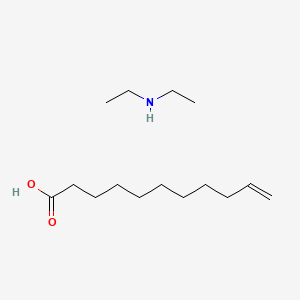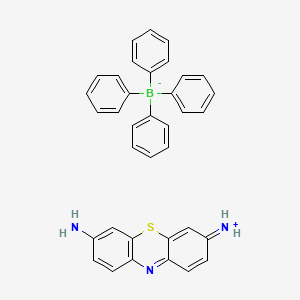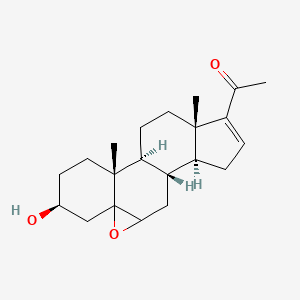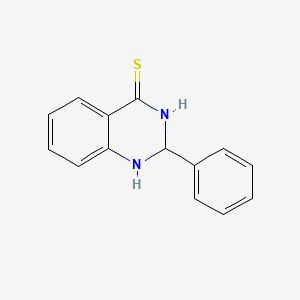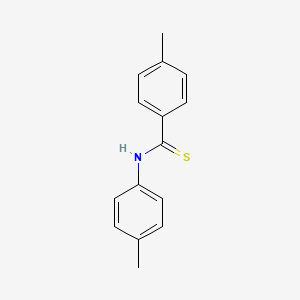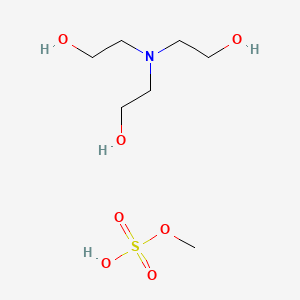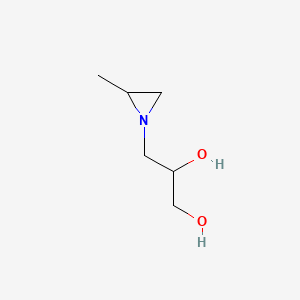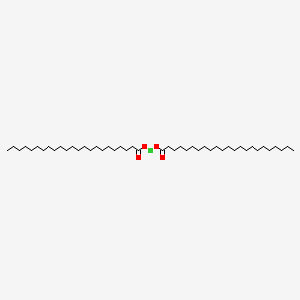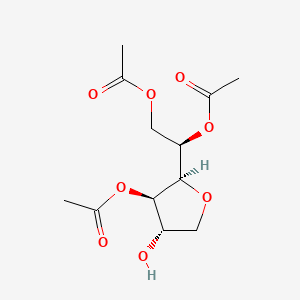
Tetrahydro-2,5-dipropyl-2H-pyran-2-methyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetrahydro-2,5-dipropyl-2H-pyran-2-methyl acetate is an organic compound with the molecular formula C14H26O3 It belongs to the class of tetrahydropyrans, which are six-membered cyclic ethers
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tetrahydro-2,5-dipropyl-2H-pyran-2-methyl acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2,5-dipropyl-2H-pyran with acetic anhydride in the presence of a catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the acetate ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of the starting materials, the cyclization reaction, and the purification of the final product. Advanced techniques such as distillation and chromatography are often employed to ensure high purity and yield.
化学反应分析
Types of Reactions
Tetrahydro-2,5-dipropyl-2H-pyran-2-methyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetate group to an alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be employed for substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of new esters or amides.
科学研究应用
Tetrahydro-2,5-dipropyl-2H-pyran-2-methyl acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
作用机制
The mechanism of action of tetrahydro-2,5-dipropyl-2H-pyran-2-methyl acetate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
相似化合物的比较
Similar Compounds
Tetrahydro-2-methyl-2H-pyran: A simpler analog with a single methyl group.
Tetrahydro-2,5-dimethyl-2H-pyran: Contains two methyl groups instead of propyl groups.
Tetrahydro-2,5-dipropyl-2H-pyran: Lacks the acetate group.
Uniqueness
Tetrahydro-2,5-dipropyl-2H-pyran-2-methyl acetate is unique due to the presence of both propyl groups and the acetate ester. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
85392-32-1 |
|---|---|
分子式 |
C14H26O3 |
分子量 |
242.35 g/mol |
IUPAC 名称 |
(2,5-dipropyloxan-2-yl)methyl acetate |
InChI |
InChI=1S/C14H26O3/c1-4-6-13-7-9-14(8-5-2,17-10-13)11-16-12(3)15/h13H,4-11H2,1-3H3 |
InChI 键 |
QQIKHZTWSFHSGC-UHFFFAOYSA-N |
规范 SMILES |
CCCC1CCC(OC1)(CCC)COC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


